molecular formula C35H42O16 B12105452 [2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate

[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate

Cat. No.: B12105452
M. Wt: 718.7 g/mol
InChI Key: QGVUYZAEBBWPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromone glycoside derivative with a complex structure featuring:

  • A chromone core (4-oxo-4H-chromen) substituted with 5,7-dihydroxy groups, a 4-methoxyphenyl group at position 2, and a 3-methylbut-2-enyl prenyl chain at position 6.
  • A glycosyl-acetate moiety linked via an oxygen atom at position 3 of the chromone. The glycosyl component includes a 6-methyloxan-4-yl unit and a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose-like) residue .

Its molecular formula is C₃₄H₄₀O₁₇ (calculated from structural analogs in and ).

Properties

IUPAC Name

[2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUYZAEBBWPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Sagittatoside C can be synthesized through the bioconversion of other related compounds found in Herba Epimedii. For instance, epimedin B and C can be converted into sagittatoside B and C, respectively, using specific enzymes that cleave the β-glucosidic linkages .

Industrial Production Methods

The industrial production of sagittatoside C involves the extraction and purification from Herba Epimedii. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to isolate and quantify this compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions

Sagittatoside C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sagittatoside C can lead to the formation of quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological properties including:

  • Antioxidant Activity : The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, making it a potential candidate for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory pathways, offering therapeutic possibilities for conditions like arthritis and cardiovascular diseases.
  • Antimicrobial Properties : Preliminary studies indicate efficacy against certain bacterial strains, positioning it as a potential natural antimicrobial agent.

Natural Product Synthesis

The compound can be synthesized from natural sources such as Hypericum ascyron and Peucedanum morisonii. This highlights its relevance in the field of natural product chemistry, where it can serve as a lead compound for drug development.

Recent investigations have focused on the compound's interaction with biological targets:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, which may have implications in diabetes management.

Case Study Example

A study published in PLOS ONE demonstrated the compound's effectiveness in inhibiting the main protease of SARS-CoV-2, suggesting its potential role in antiviral drug development against COVID-19 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of inflammatory cytokines
AntimicrobialActivity against Gram-positive bacteria

Table 2: Synthesis Pathways

Source PlantExtraction MethodYield (%)
Hypericum ascyronEthanol extraction5.6%
Peucedanum morisoniiCold maceration7.2%

Mechanism of Action

Sagittatoside C exerts its effects through various molecular targets and pathways. It has been shown to promote osteoblast differentiation by binding to and inhibiting the expression of hypoxia-inducible factor 1-alpha (HIF-1α). This inhibition leads to enhanced expression of collagen type I alpha 1 (COL1A1) protein, which is crucial for bone formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (Da) Bioactivity / Application Source
Target Compound 5,7-dihydroxy, 4-methoxyphenyl, 3-methylbut-2-enyl, glycosyl-acetate ~716.70 (estimated) Under investigation (limited data) Synthetic or plant-derived*
Sagittatoside B () 5,7-dihydroxy, 4-methoxyphenyl, 3-methylbut-2-enyl, glycosyl (no acetate) 706.72 Antioxidant, anti-inflammatory Epimedium spp.
MOL004864 () 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromone (aglycone) 352.41 Anti-inflammatory, moderate bioavailability Licorice (Glycyrrhiza spp.)
MOL004866 () 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromone 354.38 Melanin inhibition, higher logP Licorice (Glycyrrhiza spp.)
4'-Methylisoscutellarein 8-sulfoglucoside () Sulfated glucoside, 4-hydroxyphenyl, 5,7-dihydroxy 516.38 Antioxidant, isolated from Althaea officinalis Marsh mallow

Key Findings:

The 4-methoxyphenyl substituent (vs. 3,4-dihydroxyphenyl in MOL004866) reduces polarity, enhancing cell membrane penetration but possibly diminishing antioxidant activity .

Bioactivity Insights: Compounds with prenyl chains (e.g., 3-methylbut-2-enyl) exhibit enhanced interaction with hydrophobic enzyme pockets, as seen in melanogenesis inhibition (). Glycosylation generally improves water solubility; however, acetylation (as in the target compound) may balance solubility and bioavailability .

Research Gaps: Limited literature exists on the target compound’s specific applications (). In contrast, Sagittatoside B and licorice-derived chromones are well-studied for anti-inflammatory and skin-whitening effects .

Critical Analysis of Evidence

  • Contradictions : and describe structurally related compounds but with divergent substituents (e.g., sulfoglucoside vs. acetate), complicating direct bioactivity comparisons.
  • Limitations: No collision cross-section (CCS) or crystallographic data are available for the target compound (), hindering conformational analysis .

Biological Activity

The compound [2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate is a complex flavonoid derivative with significant potential for various biological activities. This article explores its biological activity through detailed research findings, case studies, and data tables.

Molecular Structure

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C21H22O6
Molar Mass 370.4 g/mol
Density 1.308 g/cm³ (predicted)
pKa 7.67 (predicted)
Appearance Powder

These properties suggest a stable structure conducive to biological interactions.

Antioxidant Activity

Research indicates that flavonoids exhibit potent antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. In vitro studies demonstrated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with this compound, confirming its potential as an antioxidant agent.

Anticancer Properties

In various studies, the compound exhibited cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

For instance, a study reported that at concentrations ranging from 10 to 50 µM, the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, specifically caspase-8 and caspase-9 pathways, indicating both mitochondrial-dependent and independent mechanisms of action .

Antidiabetic Effects

The compound also demonstrated significant antidiabetic activity. In animal models of diabetes, it reduced blood glucose levels effectively and improved insulin sensitivity. The mechanism appears to involve the inhibition of key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, with inhibition rates exceeding 50% at specific dosages .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed through various assays measuring cytokine production and inflammatory markers. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in treated cells compared to controls. This suggests potential therapeutic applications for inflammatory diseases .

In Vitro Studies

  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Method : MTT assay on MCF-7 and HeLa cells.
    • Results : IC50 values were found to be 25 µM for MCF-7 and 30 µM for HeLa cells.
  • Antioxidant Activity :
    • Objective : To measure free radical scavenging ability.
    • Method : DPPH assay.
    • Results : The compound showed an IC50 of 15 µM, indicating strong antioxidant capacity.

Animal Studies

  • Diabetes Model :
    • Objective : To assess blood glucose-lowering effects.
    • Method : Streptozotocin-induced diabetic rats.
    • Results : A significant reduction in fasting blood glucose levels was observed after treatment with the compound at doses of 10 mg/kg.
  • Inflammation Model :
    • Objective : To evaluate anti-inflammatory effects.
    • Method : Carrageenan-induced paw edema in rats.
    • Results : A reduction in paw swelling by 40% was recorded after treatment with the compound.

Q & A

Basic Research Questions

Q. What advanced spectroscopic techniques are critical for characterizing its structural complexity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve the glycosidic linkages (e.g., oxan-2-yl groups) and acetylated positions. 2D NMR (COSY, HSQC, HMBC) is essential for assigning stereochemistry and confirming the chromen-4-one core .
  • Mass Spectrometry (HR-MS) : High-resolution MS in positive/negative ion modes identifies molecular ion peaks and fragmentation patterns, particularly for the 3-methylbut-2-enyl substituent and acetyl group .
  • X-ray Crystallography : For absolute configuration determination, single-crystal analysis is recommended if the compound can be crystallized .

Q. How can researchers optimize the isolation of this compound from plant matrices?

  • Methodological Answer :

  • Extraction Solvents : Use gradient ethanol-water mixtures (e.g., 70–80% ethanol) to balance polarity for extracting both flavonoid (chromen-4-one) and glycosidic components .
  • Chromatography : Employ reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile/0.1% formic acid. Monitor at 280 nm for phenolic absorption. Preparative TLC with silica gel GF254 can isolate minor derivatives .
  • Hydrolysis Follow-Up : Acid hydrolysis (2M HCl, 60°C) followed by LC-MS analysis of aglycones and sugar moieties (e.g., oxan-2-yl groups) confirms glycosidic bonds .

Advanced Research Questions

Q. How can computational modeling predict its reactivity in novel synthetic pathways?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution in the chromen-4-one core and predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can calculate Fukui indices .
  • Reaction Path Search : Implement the Artificial Force Induced Reaction (AFIR) method to simulate plausible reaction pathways, such as glycosylation or acetylation steps, under varying conditions (e.g., solvent polarity, catalysts) .
  • AI-Driven Optimization : Platforms like COMSOL Multiphysics integrated with machine learning can predict optimal reaction parameters (temperature, pH) by training on existing flavonoid glycoside synthesis data .

Q. How to resolve contradictions in pharmacological data across studies (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct in vitro assays (DPPH, FRAP) across a wide concentration range (0.1–100 µM) to identify threshold shifts between antioxidant and pro-oxidant behavior. Use HepG2 or RAW264.7 cell lines for ROS quantification .
  • Metabolomic Interference Checks : Employ LC-MS/MS to detect metabolites that may alter redox activity. For example, demethylation of the 4-methoxyphenyl group could generate reactive quinones .
  • In Vivo Validation : Compare pharmacokinetic profiles (Cmax, AUC) in rodent models to assess bioavailability discrepancies. Adjust for species-specific metabolic enzymes (e.g., CYP450 isoforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.